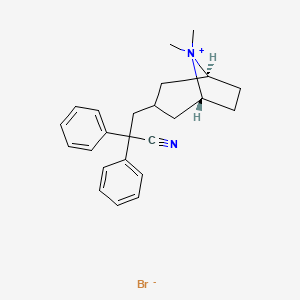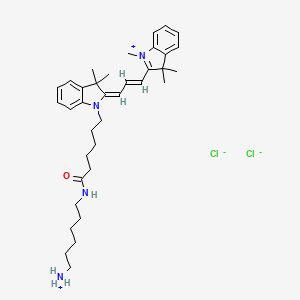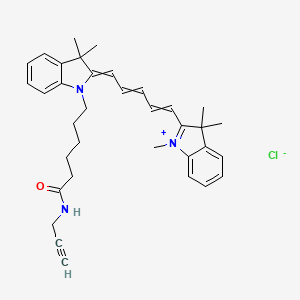
Darotropium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ipratropium bromide is a bronchodilator used to prevent bronchospasm in people with chronic obstructive pulmonary disease (COPD), including bronchitis and emphysema . It is a quaternary ammonium derivative of atropine and is commonly administered through inhalation . It is also used for the symptomatic relief of rhinorrhea associated with the common cold or seasonal allergic rhinitis .
Synthesis Analysis
The synthesis of Ipratropium bromide involves an acyl chlorination reaction on 2-phenyl-3-acetoxy propionic acid and oxalyl chloride in an organic solvent . The reaction proceeds at room temperature in one step in a mixture of ethanol or methanol and water .Molecular Structure Analysis
The molecular formula of Ipratropium bromide is C20H30NO3 . The structure of Ipratropium bromide was obtained using various spectroscopic techniques .Chemical Reactions Analysis
Ipratropium bromide undergoes N-demethylation, a key step in the semi-synthesis of some important therapeutic agents . This process is performed in a simple home-made electrochemical batch cell using a porous glassy carbon electrode .Physical And Chemical Properties Analysis
The physical and chemical properties of Ipratropium bromide were analyzed using various techniques . Crystal properties such as physical form, pre-existing imperfections, and flaws within the crystalline lattice influence the mechanical properties of these materials .Wissenschaftliche Forschungsanwendungen
Tiotropium bromide, a long-acting muscarinic antagonist, shows significant improvement in spirometry and lung volumes, relief of dyspnea, improvement in quality of life, and reductions in the frequency and severity of acute exacerbations in patients with COPD (Gross, 2020).
The compound's crystal structures, important for understanding its pharmacological action, have been refined using solid-state nuclear magnetic resonance and quantum mechanical calculations (Pindelska et al., 2015).
Tiotropium bromide is more potent than ipratropium bromide and demonstrates slow dissociation from lung muscarinic receptors, contributing to its long-lasting bronchodilatory effect in COPD and asthma treatment (Barnes et al., 1995).
Long-term use of tiotropium bromide in COPD patients can improve the morphofunctional properties of bronchial neutrophils and macrophages (Fedosenko et al., 2011).
Tiotropium bromide shows a prolonged effect against methacholine-induced bronchoconstriction in asthma, suggesting its potential in the treatment of COPD and nocturnal asthma (O'connor et al., 1996).
Its long-acting anticholinergic properties lead to increased lung function, health-related quality of life, exercise tolerance, and reduced dyspnea and acute exacerbations of COPD (Mamary & Criner, 2009).
Tiotropium bromide has a well-established safety profile with the most common side effect being dry mouth, occurring in about 10 to 16% of patients in clinical trials (Yohannes et al., 2013).
The drug's safety and efficacy have been studied in comparison with other bronchodilators like ipratropium and salmeterol, showing its effectiveness in COPD management (Koumis & Samuel, 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl]-2,2-diphenylpropanenitrile;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N2.BrH/c1-26(2)22-13-14-23(26)16-19(15-22)17-24(18-25,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,19,22-23H,13-17H2,1-2H3;1H/q+1;/p-1/t19?,22-,23+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRNUVNMUYSOFQ-FUHGUCTDSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850607-58-8 |
Source


|
| Record name | Darotropium bromide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850607588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DAROTROPIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W2V1U785A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B606870.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)

![(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide](/img/structure/B606881.png)
